methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate

Overview

Description

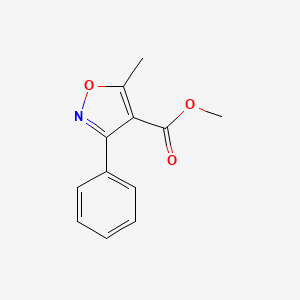

Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate (CAS: 2065-28-3) is an isoxazole derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. It is a white crystalline solid with a melting point of 79–81°C, a predicted boiling point of 361.0±30.0°C, and a density of 1.174±0.06 g/cm³ . The compound features a methyl ester group at position 4, a methyl substituent at position 5, and a phenyl ring at position 3 of the isoxazole core (Fig. 1).

Preparation Methods

Preparation Methods of Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the isoxazole ring via cyclization reactions of appropriate precursors, followed by esterification or transesterification steps to yield the methyl ester derivative.

Cyclization Route via Ethyl Ethoxymethyleneacetoacetate and Hydroxylamine Sulfate

One well-documented approach for related isoxazole esters involves:

- Step 1: Preparation of ethyl ethoxymethyleneacetoacetate by reacting ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150 °C.

- Step 2: Cyclization with hydroxylamine sulfate in the presence of sodium acetate at low temperatures (-20 °C to 10 °C) to form ethyl 5-methylisoxazole-4-carboxylate.

- Step 3: Conversion of the ethyl ester to the corresponding acid by treatment with strong acid.

- Step 4: Esterification or transesterification to obtain the methyl ester.

This method is adaptable to synthesize this compound by introducing a phenyl substituent during precursor preparation or via subsequent substitution reactions on the isoxazole ring.

Transesterification Method

Transesterification is a key method for converting ethyl esters into methyl esters of isoxazole carboxylic acids. The procedure typically involves:

- Dissolving sodium metal or lithium hydride in anhydrous methanol under cooling.

- Adding the ethyl ester of the isoxazole carboxylic acid.

- Refluxing the mixture for extended periods (22–26 hours).

- Distilling off methanol and isolating the methyl ester by filtration and drying.

Yields reported for similar compounds are approximately 66–69%, with melting points consistent with literature values, indicating high purity.

Cyclization of 2-Acylamino-3,3-dichloroacrylonitrile with Amines

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Transesterification with Na/Li | Sodium metal or lithium hydride in anhydrous methanol, reflux | 22–26 hours | 66–69 | High purity methyl ester; requires dry conditions |

| Cyclization via ethyl ethoxymethyleneacetoacetate | Ethylacetoacetate, triethylorthoformate, acetic anhydride, hydroxylamine sulfate, sodium acetate, ethanol | Several hours (multi-step) | ~85 (crude) | Multi-step; requires purification and crystallization |

| Cyclization of 2-acylamino-3,3-dichloroacrylonitrile | 2-acylamino-3,3-dichloroacrylonitrile, amine, triethylamine | Variable | Not specified | Suitable for introducing phenyl substituent |

Chemical Reactions Analysis

Types of Reactions

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring or the oxazole ring.

Scientific Research Applications

Medicinal Chemistry

Synthetic Penicillins Production:

Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate serves as a crucial intermediate in the synthesis of several synthetic penicillins, such as oxacillin and cloxacillin. These antibiotics are vital for treating bacterial infections, especially those caused by penicillin-resistant strains of Staphylococcus aureus. The compound is involved in the formation of the beta-lactam structure that characterizes penicillins, which is essential for their antibacterial activity .

Mechanism of Action:

The mechanism by which these penicillins exert their effects involves inhibiting bacterial cell wall synthesis. The incorporation of this compound into the beta-lactam ring enhances the stability and efficacy of the resulting antibiotic against resistant bacterial strains .

Chemical Synthesis Processes

Synthesis Routes:

The preparation of this compound typically involves the condensation of benzohydroxamoyl chloride with methyl acetoacetate in the presence of a trialkylamine. This method has been optimized to improve yields and purity, making it a reliable precursor for further chemical transformations .

Hydrolysis and Derivative Formation:

Following its synthesis, this compound can undergo hydrolysis to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid, which can be further converted into acyl halides for more complex derivatives. These derivatives have been shown to possess various biological activities, expanding the scope of applications for this compound .

Case Studies and Research Findings

Case Study: Antibacterial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against resistant strains of bacteria. The derivatives were tested in vitro, showing effective inhibition at low concentrations, highlighting their potential as new therapeutic agents .

Immunosuppressive Properties:

Research has indicated that certain derivatives of isoxazole compounds can modulate immune responses. For instance, derivatives synthesized from this compound were tested for their immunosuppressive effects on lymphocyte proliferation and cytokine production in animal models, suggesting potential applications in autoimmune diseases and transplant medicine .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a systematic comparison of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate with its analogs:

Ester Group Variations

Key Insight : The methyl ester (target compound) balances lipophilicity and stability, making it ideal for synthetic intermediates. The ethyl ester may improve bioavailability in drug formulations, while the carboxylic acid derivative is suited for ionic interactions in bioactive molecules.

Substituent Modifications at Position 5

Key Insight: Bromination at position 5 increases reactivity for further functionalization, while imino-group introduction expands applications in structure-activity relationship (SAR) studies.

Heterocyclic Ring Replacements

Methoxy and amino groups enhance hydrogen-bonding capacity.

Fused-Ring Derivatives

Compounds such as 9-(5-amino-3-methylisoxazol-4-yl)-3,3-dimethyl-7-nitro-2,3,4,9-tetrahydro-1H-xanthen-1-one (11j) incorporate isoxazole into polycyclic systems . These derivatives exhibit:

- Higher molecular weights (e.g., 11j: ~450 g/mol vs. 217 g/mol for target compound).

- Enhanced bioactivity : Nitro and halogen substituents (e.g., Cl, Br in 11k–11m) improve antimicrobial and antitumor potency .

- Reduced solubility : Increased hydrophobicity limits aqueous applications but improves blood-brain barrier penetration.

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 217.22 | 79–81 | 2.1 | Ester, methyl, phenyl |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 231.25 | 85–87 | 2.8 | Ester, ethyl, phenyl |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 203.19 | >200 | 1.3 | Carboxylic acid, phenyl |

Biological Activity

Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The structural formula is represented as follows:

This compound exhibits a unique combination of functional groups that contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial properties. In a study evaluating various isoxazole derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Effects

The anticancer potential of this compound has been investigated in various studies. It has been shown to inhibit the proliferation of cancer cells through multiple pathways, including:

- Inhibition of Histone Deacetylases (HDACs) : This compound has been identified as an HDAC inhibitor, which plays a crucial role in regulating gene expression related to cancer progression .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased levels of pro-apoptotic proteins .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, which can lead to reduced cell viability in cancerous tissues.

- Receptor Modulation : It may also interact with various receptors, modulating signaling pathways that control cell growth and survival .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results are summarized in Table 1:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This study highlights the potential use of this compound as a therapeutic agent in treating infections caused by resistant strains .

Study on Anticancer Activity

In another investigation, the anticancer properties were assessed using various cancer cell lines. The findings are presented in Table 2:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

These results indicate that this compound exhibits potent anticancer activity across multiple types of cancer cells .

Q & A

Q. Basic: What synthetic routes are recommended for methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives. A common approach involves Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the 3-position of the isoxazole ring . Optimization strategies include:

- Temperature control : Reactions are often conducted at 60–110°C to balance yield and selectivity .

- Catalyst selection : Pd(PPh₃)₄ is preferred for aryl boronic acid couplings, achieving yields of 55–87% .

- Purification : Column chromatography with silica gel or recrystallization from ethanol improves purity (>95%) .

Properties

IUPAC Name |

methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCQAWFSNYNJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352492 | |

| Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2065-28-3 | |

| Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.